molecular formula C25H32O7 B1165262 Budesonide Impurity 1

Budesonide Impurity 1

Cat. No.: B1165262
Attention: For research use only. Not for human or veterinary use.
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Description

Budesonide Impurity 1 ( 86401-80-1) is a high-purity chemical reference standard essential for the research and development of Budesonide, a potent glucocorticoid corticosteroid used to treat asthma and inflammatory bowel diseases . This impurity is critical for analytical method development and validation (AMV), quality control (QC), and commercial production support, particularly for Abbreviated New Drug Applications (ANDA) . The comprehensive characterization data provided with this compound ensures compliance with stringent regulatory guidelines, aiding researchers in establishing a complete impurity profile for Budesonide formulations . Utilizing well-characterized impurities like this compound is a fundamental strategy in pharmaceutical development to ensure the safety, efficacy, and consistency of the final drug product . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C25H32O7

Appearance

Purity:97.2%White solid

Synonyms

Budesonide Acid

Origin of Product

United States

Scientific Research Applications

Quality Control in Pharmaceutical Manufacturing

Budesonide Impurity 1 serves as a crucial reference substance for the quality control of budesonide and its formulations. The synthesis of this impurity allows for the establishment of analytical methods to detect and quantify impurities in pharmaceutical products. The method described in the patent literature outlines a straightforward synthetic route for producing this compound with high yield and purity, making it suitable for use as a standard in high-performance liquid chromatography (HPLC) assays .

Stability studies are essential for understanding how budesonide formulations behave over time. Research has shown that this compound can be formed during photodegradation processes when budesonide is exposed to UV light in the presence of organic solvents . This finding highlights the importance of monitoring impurities during stability testing to ensure the safety and efficacy of pharmaceutical products.

Case Study: Photodegradation Analysis

In a study investigating the stability of budesonide formulations, an unknown impurity was detected at a retention time indicative of this compound. The analysis utilized mass spectrometry to characterize the impurity, revealing that it likely results from photo-isomerization processes. This case underscores the need for thorough stability assessments that include potential degradation products .

Toxicological Assessments

Toxicological evaluations are critical when assessing the safety profile of pharmaceuticals. This compound has been evaluated using predictive toxicology tools such as Derek Nexus, which indicated plausible mutagenicity and non-specific genotoxicity in mammalian systems . These findings necessitate further investigation into the safety implications of this impurity, particularly concerning its potential effects when present in therapeutic formulations.

Table 2: Toxicological Predictions for this compound

EndpointPrediction
Chromosome Damage (Mammals)Plausible
Mutagenicity (Bacteria)Plausible
Non-Specific GenotoxicityPlausible

Research Reference Substance

As a reference substance, this compound facilitates research into the pharmacokinetics and pharmacodynamics of budesonide. By providing a benchmark for impurity levels, researchers can better understand how impurities influence drug behavior within biological systems . This application is particularly relevant in developing new formulations or delivery methods for budesonide.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Formation Pathway Comparisons

Budesonide Impurity 1 (Lumibudesonide) is structurally distinct from other budesonide impurities due to its rearranged dienone ring. Below is a comparison with key degradation products:

Table 1: Structural and Formation Characteristics
Impurity Type Formation Pathway Key Structural Modification
Impurity 1 (Lumibudesonide) Photodegradation Light-induced dienone rearrangement Rearranged A-ring with intact steroid core
Impurity D (21-Dehydro Budesonide) Oxidation Aerobic oxidation via Al₂O₃ in aluminum canisters Oxidation at C21 to aldehyde
17-Carboxylate Oxidation Oxidation at C17 hydroxyl group Carboxylic acid group at C17
17-Ketone Oxidation Oxidation at C17 hydroxyl group Ketone group at C17
Impurity L Oxidation/Process Aerobic oxidation or synthesis residues Unspecified structural modification
Key Observations :
  • Impurity 1 forms under photolytic conditions , whereas Impurity D , 17-carboxylate , and 17-ketone result from oxidative degradation .
  • Impurity L is unique as it can originate from both synthesis (process-related) and degradation .

Analytical Detection Methods

Different analytical techniques are employed to quantify and characterize these impurities:

Table 2: Detection Methods and Sensitivity
Impurity Primary Detection Method Sensitivity/LOD Key Study Findings
Impurity 1 LC-MS/MS, NMR 0.1% (ICH-compliant) Co-elutes with budesonide; requires isolation for NMR confirmation
Impurity D HPLC-UV, LC-QTOFMS Not specified Major degradation product in aluminum canisters
17-Carboxylate HPLC-UV Not specified Correlated with Al₂O₃ exposure
17-Ketone LC-QTOFMS Not specified Identified via forced degradation

Impact of Excipients and Packaging

  • Aluminum Canisters : Al₂O₃ on inner surfaces promotes aerobic oxidation, leading to Impurity D , 17-carboxylate , and Impurity L .
  • Organic Solvents: Photodegradation of budesonide in acetonitrile/methanol increases Impurity 1 levels by ~4% .

Preparation Methods

Patent-Based Acylation Method

The primary synthesis route, detailed in CN110078784B, involves a two-step acylation of budesonide using butyryl chloride or butyric anhydride under controlled conditions:

Step 1: Synthesis of USP-Z1-IM1 Intermediate
Budesonide (8.6 g) is dissolved in 1,4-dioxane (80 mL) and cooled to 0–10°C. Triethylamine (6.06 g) is added as an acid scavenger, followed by dropwise addition of butyryl chloride (5.32 g) while maintaining temperatures ≤20°C. After 1–2 hours, the reaction is quenched in water (100 mL), extracted with dichloromethane (2 × 100 mL), and washed with saturated NaCl and water. The organic phase is concentrated, and the residue is crystallized from dichloromethane/petroleum ether to yield USP-Z1-IM1 as a white solid (5.4 g, 54%, 90% purity).

Key Reaction Parameters

ParameterButyryl Chloride RouteButyric Anhydride Route
Starting Budesonide (g)8.63.9
Solvent Volume (mL)8040
Acid Scavenger (g)Triethylamine (6.06)Triethylamine (2.94)
Acylating Agent (g)Butyryl Chloride (5.32)Butyric Anhydride (2.47)
Yield (%)5451
Purity (%)9092

This method emphasizes temperature control (<20°C) to prevent epimerization and side reactions. The use of petroleum ether for crystallization ensures effective impurity removal, though yields remain moderate due to steric hindrance at the C8b position.

Alternative Esterification Strategies

While the patent focuses on butyryl derivatives, custom synthesis providers like Venkatasai Life Sciences employ analogous acylation with propionyl or acetyl chlorides, albeit with lower yields (40–45%). These variations highlight the sensitivity of the C8b hydroxyl group to bulkier acylating agents, necessitating precise stoichiometric ratios to minimize diastereomer formation.

Process Optimization and Challenges

Solvent Selection and Crystallization

1,4-Dioxane is preferred for its high solubility of budesonide and compatibility with acyl chlorides. Post-reaction, dichloromethane extraction ensures efficient phase separation, while petroleum ether-induced crystallization achieves >90% purity by precipitating hydrophobic byproducts. However, residual solvent removal remains challenging, requiring vacuum drying at 25–30°C to prevent thermal degradation.

Analytical Validation

Post-synthesis characterization employs HPLC with a C18 column (150 × 4.6 mm, 3.5 µm) and UV detection at 244 nm. The EP monograph method resolves this compound at RRT 0.66–1.31 relative to budesonide, with a resolution factor ≥1.5 between adjacent peaks. LC-MS/MS (m/z 443.2 [M+H]+) and 1H NMR (δ 5.78 ppm, olefinic H) confirm structural integrity, while photostability studies exclude lumibudesonide contamination.

Industrial-Scale Considerations

Scalability of the acylation method is limited by the exothermic nature of the reaction, necessitating jacketed reactors for temperature control. Current Good Manufacturing Practices (cGMP) require in-process checks for residual triethylamine (<500 ppm) and butyryl chloride (<10 ppm), achieved via aqueous washes. Despite these measures, batch-to-batch variability in crystallinity (70–92%) persists, prompting research into alternative purification techniques like centrifugal partition chromatography .

Q & A

Q. What analytical methods are recommended for identifying and characterizing Budesonide Impurity 1 in drug formulations?

this compound (C25H32O7, MW 444.52) can be identified using hyphenated techniques such as LC-MS/MS for molecular ion profiling and fragmentation patterns, coupled with HPLC-PDA to assess UV spectral shifts indicative of structural rearrangements . For diastereomeric separation, micellar electrokinetic chromatography (MEKC) with sodium cholate and MAPS surfactants has been optimized to resolve epimers and related impurities, requiring pH 8.8 borate buffer and voltage adjustments . Structural confirmation should include NMR (1H, 13C, and 2D experiments) to resolve stereochemical ambiguities .

Q. How can researchers ensure accurate quantification of this compound below the ICH identification threshold (0.1%)?

Use validated LC-MS/MS methods with sensitivity limits ≤0.05%, incorporating internal standards (e.g., deuterated analogs) to correct for matrix effects . Stability-indicating studies under photolytic stress (e.g., 4% degradation in acetonitrile/methanol) should employ forced degradation protocols followed by mass balance calculations to confirm assay accuracy .

Q. What are the key structural features distinguishing this compound from the parent drug?

this compound is a diastereomeric mixture with a rearranged A-ring structure, evidenced by UV spectral shifts (244 nm → 238 nm) and new absorbance bands at 278/334 nm due to conjugated carbonyl systems . MS/MS fragmentation patterns (e.g., m/z 413, 377, 341) confirm retention of the glucocorticoid backbone but altered side-chain oxidation states .

Advanced Research Questions

Q. How should researchers address contradictory data in impurity profiling, such as mismatched UV and MS results?

Cross-validate findings using orthogonal methods:

  • LC-MS/MS for molecular weight confirmation.
  • HPLC-CLND (charged aerosol detection) for non-UV-absorbing impurities.
  • High-resolution MS (HRMS) to resolve isobaric interferences (e.g., C25H32O7 vs. C24H34O8) . Discrepancies may arise from matrix effects or degradation during analysis; replicate experiments under inert atmospheres are recommended .

Q. What experimental design strategies optimize impurity isolation for toxicological studies?

  • Preparative chromatography : Use C18 columns with methanol/water gradients (40–80%) to isolate milligram quantities ≥95% purity .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to amplify degradation pathways .
  • In silico toxicology : Apply DEREK Nexus to predict mutagenicity based on structural alerts (e.g., α,β-unsaturated ketones) .

Q. How do synthesis pathways influence the formation of this compound, and how can this be mitigated?

Impurity 1 forms via photoisomerization of the 1,2-diene moiety in Budesonide. Key controls include:

  • Light-protected synthesis (amber glassware, λ < 420 nm).
  • Catalytic scavengers (e.g., ascorbic acid) to quench free radicals during crystallization . Process analytical technology (PAT) with in-line FTIR monitors intermediate oxidation states .

Q. What statistical approaches resolve method robustness challenges in impurity analysis?

  • Response Surface Methodology (RSM) : Optimize MEKC parameters (voltage, surfactant ratio) via central composite design to maximize resolution (R > 1.5) .
  • Multivariate ANOVA : Assess batch-to-batch variability in impurity profiles using Hotelling’s T² .

Methodological Best Practices

Q. How can researchers ensure reproducibility in impurity synthesis and characterization?

  • Detailed SOPs : Document reaction conditions (e.g., solvent ratios, temperature ramps) in supplementary materials .
  • Batch records : Report impurity yields, HPLC purity, and spectral data (e.g., NMR δ values) for peer validation .

Q. What protocols validate the absence of genotoxic impurities in this compound?

Follow ICH M7 guidelines :

  • Ames test for bacterial mutagenicity.
  • LC-MS/MS quantification of nitrosamines and acylating agents at ≤1 ppm .

Q. How should conflicting impurity stability data be reconciled in regulatory submissions?

Conduct forced degradation studies under ICH Q1A conditions, comparing results across three independent labs. Use principal component analysis (PCA) to identify outlier datasets and refine storage recommendations (e.g., desiccants, nitrogen blankets) .

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